5-Azaspiro[3.5]nonan-8-ol hydrochloride
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Overview
Description
5-Azaspiro[35]nonan-8-ol hydrochloride is a chemical compound with a complex structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.5]nonan-8-ol hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of linear precursors using appropriate catalysts and reaction conditions. The reaction conditions often require precise temperature control and the use of specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring and optimization to ensure product consistency and yield. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[3.5]nonan-8-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5-Azaspiro[3.5]nonan-8-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The medical applications of this compound are being explored, particularly in the context of drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties may contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which 5-Azaspiro[3.5]nonan-8-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-oxa-8-azaspiro[3.5]nonan-9-yl]methanol hydrochloride
2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride
[7-azaspiro[3.5]nonan-5-yl]methanol hydrochloride
Uniqueness: 5-Azaspiro[3.5]nonan-8-ol hydrochloride stands out due to its specific structural features and potential applications. While similar compounds share the spirocyclic framework, the presence of the hydroxyl group and the chloride ion in this compound contribute to its distinct chemical behavior and reactivity.
Biological Activity
5-Azaspiro[3.5]nonan-8-ol hydrochloride is a nitrogen-containing heterocyclic compound characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The IC50 value was determined to be approximately 25 µM , indicating substantial potency against the tested cancer cell line.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The nitrogen atom in the spirocyclic structure allows for the formation of hydrogen bonds and coordination with metal ions, which can influence enzyme activity.
Enzyme Interaction
The compound has been shown to inhibit key enzymes associated with cancer cell metabolism and proliferation, such as:
- Topoisomerase II : Inhibition leads to DNA damage and apoptosis in cancer cells.
- Cyclin-dependent kinases (CDKs) : Modulation of these enzymes can disrupt the cell cycle.
Recent Studies
- Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
- Cancer Treatment Potential : Research published in Cancer Letters demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways .
- Mechanistic Insights : Molecular docking studies have provided insights into how 5-Azaspiro[3.5]nonan-8-ol interacts with target proteins, suggesting a potential role as a lead compound for drug development .
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals that while many share structural features, their biological activities can vary significantly due to differences in substituents and stereochemistry.
Compound | Activity Profile |
---|---|
This compound | Antimicrobial, anticancer |
5-Benzyl-5-azaspiro[3.5]nonan-8-one | Anticancer, lower antimicrobial activity |
7-Azaspiro[3.5]nonane | Moderate anticancer activity |
Properties
IUPAC Name |
5-azaspiro[3.5]nonan-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-2-5-9-8(6-7)3-1-4-8;/h7,9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAOKASWRLIBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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